AR-R17779
Overview
Description
(5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is part of the broader class of azabicyclo compounds, which are known for their diverse biological activities and applications in medicinal chemistry. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one typically involves the enantioselective construction of the azabicyclo scaffold. One common approach is the cycloaddition reaction between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system . This method allows for the formation of the spirocyclic structure with high diastereoselectivity and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), typically in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, under atmospheric pressure.
Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base like sodium hydride (NaH).
Major Products
Scientific Research Applications
(5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antimicrobial agent.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of (5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target protein. This modulation can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids, known for their biological activities.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring, used in drug discovery for its improved physicochemical properties.
Uniqueness
(5S)-spiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-2-one is unique due to its spirocyclic structure, which imparts rigidity and three-dimensionality. This structural feature enhances its binding specificity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-10-5-9(13-8)6-11-3-1-7(9)2-4-11/h7H,1-6H2,(H,10,12)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAGAVRSOFABFO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CNC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CNC(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415499 | |
Record name | AR-R17779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178419-47-1 | |
Record name | (3S)-Spiro[1-azabicyclo[2.2.2]octane-3,5′-oxazolidin]-2′-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178419-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AR-R 17779 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178419471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AR-R17779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AR-R-17779 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3VZ57BN3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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